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Compound of Interest

2-(3',4'-Dihydroxyphenyl)-1,3-
Compound Name:
benzodioxole-5-aldehyde

cat. No.: B3028503

An In-depth Technical Guide to 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, biological
activity, and experimental protocols related to 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-
aldehyde. This natural product, identified in plants such as Melissa officinalis (lemon balm),
has garnered scientific interest primarily for its potent antioxidant properties.[1][2] This
document summarizes key quantitative data, outlines detailed experimental methodologies for
its analysis, and presents a logical workflow for its potential chemical synthesis.

IUPAC Name and Chemical Identity

The formally accepted IUPAC name for the compound is 2-(3,4-dihydroxyphenyl)-1,3-
benzodioxole-5-carbaldehyde.[3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its
handling, formulation, and experimental design.
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Property Value Source
Molecular Formula C14H1005 [31[5]
Molecular Weight 258.23 g/mol [31[5]
Physical Description Solid [3]
Melting Point 131-137 °C [3]

CAS Number 213903-67-4 [5]
Predicted Relative Density 1.489 g/cm3 [5]

Biological Activity: Antioxidant Potential

The primary biological activity documented for 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-
carbaldehyde is its significant capacity as a free radical scavenger. The key quantitative
measure of this activity was determined through a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical
scavenging assay.

Assay Type Result (ICso) Comparison Reference

Approximately 10-fold

DPPH Radical 9.9 UM more potent than Tagashira M, Ohtake
. S . .
Scavenging Ascorbic Acid and a- Y (1998)[1]
Tocopherol.

Experimental Protocols

This section provides a detailed methodology for a representative DPPH radical scavenging
assay, enabling researchers to replicate the assessment of the compound's antioxidant activity.
This protocol is synthesized from standard laboratory procedures.[6][7][8]

DPPH Radical Scavenging Activity Assay

Objective: To determine the concentration of the test compound required to scavenge 50% of
the DPPH radicals (ICso).
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Materials:

2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde

1,1-diphenyl-2-picrylhydrazyl (DPPH)

Methanol (Spectrophotometric grade)

Ascorbic acid (Positive control)

96-well microplate or spectrophotometer cuvettes

UV-Vis Spectrophotometer
Procedure:
o Preparation of DPPH Stock Solution:

o Accurately weigh 24 mg of DPPH and dissolve it in 100 mL of methanol to prepare a stock
solution (approx. 0.6 mM).

o Store the solution in an amber bottle at 4°C.
o Preparation of Working DPPH Solution:

o Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately
1.0 £ 0.1 at 517 nm. This solution must be prepared fresh before use.

o Preparation of Test Compound and Standard Solutions:
o Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

o Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25,
3.125 pg/mL).

o Prepare a similar dilution series for the positive control (ascorbic acid).

o Assay Protocol:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o To a 96-well plate, add 50 pL of each dilution of the test compound or standard.
o Add 150 pL of the working DPPH solution to each well.
o For the blank control, add 50 pL of methanol instead of the test sample.

o Mix gently and incubate the plate in the dark at room temperature (25°C) for 30 minutes.

e Measurement:
o Measure the absorbance of each well at 517 nm using a microplate reader.
 Calculation of Scavenging Activity:

o The percentage of DPPH radical scavenging activity is calculated using the following
formula:

where A_control is the absorbance of the blank control and A_sample is the absorbance of
the test compound/standard.

e Determination of ICso:

o Plot the percentage of scavenging activity against the corresponding concentrations of the
test compound.

o The ICso value is determined from the graph as the concentration required to inhibit 50%
of the DPPH radicals.

Visualizations: Logical Synthesis Workflow

As no specific signaling pathways have been elucidated for this compound's direct radical
scavenging activity, this section provides a diagram illustrating a plausible synthetic route. The
synthesis of benzodioxoles often involves the acid-catalyzed condensation of a catechol-
containing moiety with an aldehyde or its equivalent. This workflow proposes the reaction
between Sesamol (1,3-benzodioxol-5-ol) and 3,4-Dihydroxybenzaldehyde (Protocatechuic
aldehyde).
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Starting Materials

Sesamol 3,4-Dihydroxybenzaldehyde
(1,3-Benzodioxol-5-0l) (Protocatechuic aldehyde)

4 Process A

Acid-Catalyzed Condensation
(e.g., HCI, H2S0a4)

Acetal Formation
& Rearrangement

Final Rroduct

2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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